An In-depth Technical Guide to the Chemical Structure of Karacoline
An In-depth Technical Guide to the Chemical Structure of Karacoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Karacoline, a C20-diterpenoid alkaloid, is a naturally occurring compound predominantly isolated from plants of the Aconitum genus, particularly Aconitum karacolicum. This technical guide provides a comprehensive overview of the chemical structure of Karacoline, including its physicochemical properties, spectroscopic data, and detailed experimental methodologies for its isolation and characterization. The document also explores its known biological activities, with a focus on its interaction with the NF-κB signaling pathway. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Chemical Structure and Properties
Karacoline possesses a complex polycyclic structure characteristic of the aconitane (B1242193) skeleton. Its chemical identity is defined by the following identifiers and properties:
| Property | Value | Reference |
| Chemical Formula | C₂₂H₃₅NO₄ | [1][2] |
| Molecular Weight | 377.52 g/mol | [1][2] |
| IUPAC Name | (1α,14α,16β)-20-Ethyl-16-methoxy-4-methylaconitane-1,8,14-triol | [1] |
| CAS Number | 39089-30-0 | |
| SMILES Notation | CCN1C[C@@]2(C)CC--INVALID-LINK--[C@@]34[C@@H]2C[C@@H]1[C@H]3[C@@]5(O)C--INVALID-LINK--[C@@H]6C[C@H]4[C@@H]56 | |
| Appearance | White solid | |
| Melting Point | 185-186 °C | |
| Density | 1.30±0.1 g/cm³ (Predicted) |
Spectroscopic Data for Structural Elucidation
The definitive structure of Karacoline has been elucidated through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a complete, publicly available, and fully assigned high-resolution 1H and 13C NMR spectrum for Karacoline is not readily found in the searched literature, typical chemical shifts for related diterpenoid alkaloids provide a reference for its structural confirmation. The complex polycyclic structure results in a highly detailed spectrum with numerous overlapping signals, requiring advanced 2D NMR techniques such as COSY, HSQC, and HMBC for complete assignment.
Expected 1H NMR Features:
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Aliphatic Protons: A complex region of signals between 1.0 and 4.0 ppm corresponding to the numerous methine, methylene, and methyl groups of the aconitane skeleton.
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Ethyl Group Protons: A characteristic triplet and quartet pattern for the N-ethyl group.
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Methoxyl Group Protons: A singlet around 3.3-3.5 ppm.
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Hydroxyl Protons: Broad singlets that may be exchangeable with D₂O.
Expected 13C NMR Features:
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A wide range of signals corresponding to the 22 carbon atoms.
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Signals for the N-ethyl and O-methyl groups.
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Several signals in the region of 60-90 ppm, indicative of carbons attached to oxygen and nitrogen atoms.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of Karacoline, aiding in its structural identification.
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Electrospray Ionization (ESI-MS): In positive ion mode, Karacoline typically forms a protonated molecule [M+H]⁺ at m/z 378.3.
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Fragmentation Pattern: Diterpenoid alkaloids exhibit characteristic fragmentation patterns involving the loss of water (H₂O), carbon monoxide (CO), methanol (B129727) (CH₃OH), and cleavage of the ester groups, if present. The fragmentation of the polycyclic core can also provide valuable structural information. While a detailed fragmentation analysis for Karacoline is not available in the provided search results, the general fragmentation behavior of aconitine-type alkaloids serves as a guide.
Infrared (IR) Spectroscopy
The FT-IR spectrum of Karacoline would be expected to show characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3400 (broad) | O-H | Stretching |
| ~2930, ~2870 | C-H (aliphatic) | Stretching |
| ~1450, ~1380 | C-H (aliphatic) | Bending |
| ~1100 | C-O | Stretching |
Experimental Protocols
Isolation and Purification of Karacoline from Aconitum karacolicum
While a specific, detailed protocol for the isolation of Karacoline was not found, a general procedure for the extraction of diterpenoid alkaloids from Aconitum species can be outlined as follows. This protocol is based on methods used for similar compounds from the same genus.
Caption: General workflow for the isolation of Karacoline.
Methodology:
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Extraction: The dried and powdered roots of Aconitum karacolicum are extracted with a suitable organic solvent, typically methanol or ethanol, using methods like maceration or Soxhlet extraction.
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Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the basic alkaloids from neutral and acidic components. The extract is dissolved in an acidic solution (e.g., 5% HCl), washed with an organic solvent (e.g., diethyl ether or chloroform) to remove neutral compounds, and then the aqueous layer is basified (e.g., with NaOH or NH₄OH) to precipitate the alkaloids. The alkaloids are then extracted into an organic solvent.
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Chromatographic Purification: The enriched alkaloid fraction is further purified using a combination of chromatographic techniques.
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Column Chromatography: Initial separation is often performed on a silica (B1680970) gel or alumina (B75360) column with a gradient elution system of solvents like chloroform-methanol or ethyl acetate-hexane.
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Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain high-purity Karacoline is typically achieved using preparative HPLC with a suitable column (e.g., C18) and mobile phase.
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UPLC-MS/MS Method for Quantification
A validated UPLC-MS/MS method has been developed for the quantification of Karacoline in biological matrices.
Instrumentation:
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UPLC system coupled with a triple quadrupole mass spectrometer.
Chromatographic Conditions:
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Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
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Mobile Phase: Gradient elution with acetonitrile (B52724) and water (containing 0.1% formic acid).
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Flow Rate: 0.3 mL/min.
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Injection Volume: 5 µL.
Mass Spectrometry Conditions:
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Ionization Mode: Positive Electrospray Ionization (ESI+).
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Detection Mode: Multiple Reaction Monitoring (MRM).
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MRM Transition: m/z 378.3 → specific daughter ions (to be determined based on fragmentation studies).
Caption: Workflow for UPLC-MS/MS quantification of Karacoline.
Biological Activity and Signaling Pathway
Karacoline has been reported to exhibit biological activities, notably its role in reducing the degradation of the extracellular matrix (ECM) in intervertebral disc degeneration by modulating the NF-κB signaling pathway.
Inhibition of the NF-κB Signaling Pathway
Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that can induce the degradation of the ECM by activating the NF-κB pathway. Karacoline has been shown to counteract the effects of TNF-α. The proposed mechanism involves the inhibition of the phosphorylation and nuclear translocation of the p65 subunit of NF-κB. This, in turn, downregulates the expression of matrix metalloproteinases (MMPs), such as MMP-14, which are responsible for degrading ECM components like collagen II and aggrecan.
Caption: Karacoline's inhibitory effect on the NF-κB pathway.
Experimental Protocols for Biological Assays
Cell Viability Assay (CCK-8):
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Seed nucleus pulposus cells in a 96-well plate.
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Treat cells with varying concentrations of Karacoline for 24 hours.
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Add CCK-8 solution to each well and incubate for 2 hours.
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Measure the absorbance at 450 nm to determine cell viability.
Enzyme-Linked Immunosorbent Assay (ELISA):
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Culture nucleus pulposus cells with or without TNF-α and in the presence of different concentrations of Karacoline.
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Collect the cell culture supernatant.
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Use commercial ELISA kits to quantify the levels of MMP-14, collagen II, and aggrecan in the supernatant according to the manufacturer's instructions.
Quantitative Real-Time PCR (qRT-PCR):
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Isolate total RNA from treated and untreated nucleus pulposus cells.
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Synthesize cDNA using reverse transcriptase.
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Perform qRT-PCR using specific primers for MMP-14, COL2A1 (collagen II), and ACAN (aggrecan) to measure their mRNA expression levels.
Conclusion
This technical guide has provided a detailed overview of the chemical structure of Karacoline, supported by available physicochemical and spectroscopic data. While comprehensive high-resolution NMR data remains to be fully published, the provided information, along with general characteristics of diterpenoid alkaloids, offers a solid foundation for its identification and characterization. The detailed experimental protocols for isolation, quantification, and biological evaluation will be of significant value to researchers. The elucidation of its role in modulating the NF-κB signaling pathway highlights its potential as a lead compound for the development of novel therapeutics, particularly for inflammatory and degenerative diseases. Further research is warranted to fully explore the pharmacological profile and therapeutic applications of this complex natural product.
References
- 1. Targeted Enrichment and Characterization of Diester Diterpenoid Alkaloids in Aconitum Herbs Using Gas–Liquid Microextraction Coupled with High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use, history, and liquid chromatography/mass spectrometry chemical analysis of Aconitum - PMC [pmc.ncbi.nlm.nih.gov]
